L-Aspartic acid, potassium salt

Beschreibung

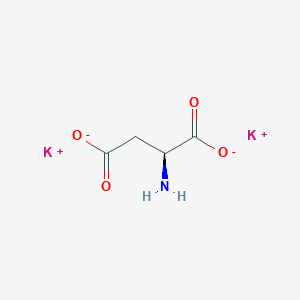

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14007-45-5 |

|---|---|

Molekularformel |

C4H7KNO4 |

Molekulargewicht |

172.20 g/mol |

IUPAC-Name |

potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI-Schlüssel |

YTDJTZGUTCBZCT-DKWTVANSSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[K] |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O.[K] |

Andere CAS-Nummern |

14007-45-5 1115-63-5 64723-18-8 2001-89-0 |

Verwandte CAS-Nummern |

2001-89-0 1115-63-5 |

Synonyme |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of L-Aspartic Acid, Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, potassium salt, also known as potassium L-aspartate, is the potassium salt of the non-essential amino acid L-aspartic acid. It serves as a crucial intermediate in various metabolic pathways and is utilized in diverse applications, including as a dietary supplement, a component in cell culture media, and in pharmaceutical formulations.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development. This technical guide provides an in-depth overview of the core physicochemical characteristics of potassium L-aspartate, detailed experimental protocols for their determination, and a visualization of its central role in metabolic pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of L-Aspartic acid, potassium salt are summarized in the tables below. These properties are critical for predicting its behavior in various systems, including its solubility, stability, and interactions with other molecules.

Table 1: General and Physical Properties

| Property | Value | References |

| Synonyms | Potassium L-aspartate, L-Aspartic acid potassium salt | [3] |

| Chemical Formula | C₄H₆KNO₄ | [1] |

| Molecular Weight | 171.19 g/mol (anhydrous) | [1] |

| 180.2 g/mol (hemihydrate) | [4] | |

| Appearance | White to almost white crystalline powder | [4][5] |

| Melting Point | Decomposes | [6] |

| Solubility in Water | > 100 g/L | [4] |

| Hygroscopicity | Hygroscopic | [5] |

Table 2: Acid-Base Properties

| Property | Value | References |

| pH (40% aqueous solution) | 7.5 - 8.5 | |

| pKa Values of L-Aspartic Acid | pKa₁ (-COOH): ~1.88-2.09 | |

| pKa₂ (R-group -COOH): ~3.65-3.86 | ||

| pKa₃ (-NH₃⁺): ~9.60-9.82 |

Note: The pKa values are for the parent amino acid, L-aspartic acid. The formation of the potassium salt involves the deprotonation of one or both carboxylic acid groups.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of L-Aspartic acid, potassium salt are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry methods.

Determination of Melting Point

The melting point of amino acids and their salts is often characterized by decomposition.[6] A standard capillary melting point method is employed to observe the temperature range over which melting and decomposition occur.

Methodology:

-

Sample Preparation: A small amount of finely powdered potassium L-aspartate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The apparatus is preheated to a temperature approximately 20°C below the expected melting/decomposition point.

-

The capillary tube is inserted into the heating block.

-

The temperature is ramped up at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten (or decomposed) are recorded as the melting range.[2][7][8]

-

Determination of Aqueous Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of potassium L-aspartate is added to a known volume of purified water in a sealed, thermostated flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Sample Analysis:

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of potassium L-aspartate in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance in solution.[10][11][12]

Methodology:

-

Solution Preparation: A standard solution of potassium L-aspartate of known concentration (e.g., 0.1 M) is prepared in purified water.

-

Titration:

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a calibrated burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve (often identified using the first or second derivative of the curve).[13][14]

-

Structural and Thermal Analysis

a. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample of potassium L-aspartate is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[15] The resulting spectrum will show characteristic absorption bands for the amine, carboxylate, and C-H bonds.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O), and the spectra are recorded.[16][17][18][19] The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the L-aspartate moiety. ³⁹K NMR can also be used to study the potassium ion's environment.[20]

c. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[21][22] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, phase transitions, and decomposition temperatures.[23][24][25] These techniques are often performed simultaneously (STA) to provide a comprehensive thermal profile.

Metabolic Pathway and Experimental Workflow Visualization

L-Aspartate Metabolic Hub

L-aspartate, the anionic form of L-aspartic acid, is a central node in cellular metabolism. It is involved in the synthesis of other amino acids, purines, and pyrimidines, and it plays a key role in the urea (B33335) cycle and the malate-aspartate shuttle.[26][27][28][29][30][31] The following diagram illustrates the pivotal position of L-aspartate in these interconnected metabolic pathways.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of a new batch of potassium L-aspartate is depicted below. This workflow ensures the identity, purity, and key physicochemical properties are systematically determined.

References

- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Potassium Aspartate | C8H14K2N2O9 | CID 71586907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. Potassium L-Aspartate | 1115-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

- 16. spectrabase.com [spectrabase.com]

- 17. L-ASPARTIC ACID POTASSIUM SALT(1115-63-5) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. (K) Potassium NMR [chem.ch.huji.ac.il]

- 21. cores.research.asu.edu [cores.research.asu.edu]

- 22. tainstruments.com [tainstruments.com]

- 23. azom.com [azom.com]

- 24. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]

- 25. Non-isothermal dehydration kinetic study of aspartame hemihydrate using DSC, TGA and DSC-FTIR microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 27. Metabolic pathways and fermentative production of L-aspartate family amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Endogenous Role of Potassium L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, endogenous roles, and relevant metabolic and signaling pathways of potassium L-aspartate. The information is intended to support research and development efforts in nutrition, neuroscience, and pharmacology.

Introduction

Potassium L-aspartate is the potassium salt of the non-essential amino acid, L-aspartic acid. While the individual physiological roles of potassium and L-aspartate are well-documented, the significance of their combined form is an area of ongoing investigation. Potassium is an essential mineral and the most abundant intracellular cation, critical for maintaining cellular membrane potential, nerve impulse transmission, and muscle function.[1] L-aspartate serves as a protein building block, an excitatory neurotransmitter, and a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the malate-aspartate shuttle.[2] This document explores the natural occurrence of these two components, their synergistic endogenous functions, and the methodologies used to study them.

Natural Sources and Quantitative Data

While many foods are rich in either potassium or L-aspartate (as a component of protein), data on the specific concentration of the potassium L-aspartate salt in natural sources is scarce. It is generally understood that in food matrices, these components exist primarily as free ions and amino acids or within larger protein structures, rather than as a stable salt.

The following tables summarize the concentrations of potassium and free L-aspartate in various food sources to indicate where these two components are found in high levels.

Table 2.1: Potassium Content of Selected Foods

| Food Source | Serving Size | Potassium (mg) |

| Potato, baked with skin | 1 medium | 925[3] |

| Sweet potato, baked with skin | 1 medium | 450[3] |

| Banana | 1 medium | 425[3] |

| Spinach, cooked | ½ cup | ~420 |

| Avocado | ¼ medium | 245[3] |

| Tomato | 1 medium | 290[3] |

| Orange juice | ½ cup | 235[3] |

| Dried apricots | ½ cup | 755[4] |

Source: Compiled from multiple nutritional databases.[3][4][5][6][7]

Table 2.2: Endogenous Concentrations of L-Aspartate and Potassium

| Tissue/Fluid | Analyte | Concentration |

| Human Brain | L-Aspartate | 1.1 - 4.64 µmol/g fresh tissue[8] |

| Human Brain (Abscess Pus) | Potassium | 10.6 ± 4.8 mmol/L[9] |

| Human Cerebrospinal Fluid | Potassium | 2.7 ± 0.6 mmol/L[9] |

| Human Serum | Potassium | 3.6 - 5.0 mmol/L[4] |

| Intracellular Fluid | Potassium | 140 - 150 meq/liter[1] |

| Extracellular Fluid | Potassium | 3.5 - 5 meq/liter[1] |

Endogenous Role of Potassium L-Aspartate

The endogenous role of potassium L-aspartate is multifaceted, stemming from the individual functions of its constituent parts and their potential synergistic interactions, particularly in the central nervous system and in cellular transport.

Role in Cellular Metabolism

L-aspartate is a crucial intermediate in two key metabolic pathways: the malate-aspartate shuttle and the urea cycle.

-

Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation. L-aspartate is a key component that is transported across the mitochondrial membrane.

-

Urea Cycle: L-aspartate provides one of the two nitrogen atoms in urea, facilitating the detoxification of ammonia (B1221849) in the liver.

Role in Neurotransmission

L-aspartate is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2][10][11] The activation of these receptors is critical for synaptic plasticity, a fundamental process for learning and memory.[11] Potassium ions are essential for establishing and maintaining the electrochemical gradients necessary for neuronal excitability and the propagation of action potentials.

A study on the co-administration of L-ornithine aspartate in mice showed a significant impact on tissue potassium levels, suggesting a direct interplay between aspartate and potassium homeostasis in the brain and other tissues.[12]

Synergistic Transport

There is evidence suggesting a synergistic relationship in the cellular transport of potassium and L-aspartate. Kinetic studies have shown that the influx of L-aspartate into cells can be stimulated by extracellular potassium, and conversely, L-aspartate can stimulate the uptake of potassium. This suggests a potential co-transport mechanism where the transport of one is coupled to the other.

Signaling and Metabolic Pathways

The following diagrams, in DOT language, illustrate the key pathways involving L-aspartate.

Malate-Aspartate Shuttle

Caption: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents.

Urea Cycle

References

- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Potassium Food List - Foods Rich in Potassium [drugs.com]

- 3. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Table 2, Potassium content of selected foods per 100 grams and for common measures - FSRG Dietary Data Briefs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. centralhealth.net [centralhealth.net]

- 6. nal.usda.gov [nal.usda.gov]

- 7. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High extracellular levels of potassium and trace metals in human brain abscess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tissue-specific regulation of potassium homeostasis by high doses of cationic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standardised methods for amino acid analysis of food - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Aspartic Acid, Potassium Salt: An In-depth Technical Guide on its Role as an Excitatory Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, an alpha-amino acid, is a fundamental component of proteins and a key player in various metabolic pathways.[1] In the central nervous system (CNS), its conjugate base, L-aspartate, functions as an excitatory neurotransmitter, promoting the transmission of electrical signals between neurons.[1] While L-glutamate is widely recognized as the primary excitatory neurotransmitter in the brain, L-aspartate is considered a significant secondary one.[2][3] The role of L-aspartate as a classical neurotransmitter is supported by evidence of its Ca2+-dependent release from nerve terminals upon depolarization.[4][5] This guide focuses on the function of L-aspartic acid, provided as a potassium salt, in excitatory neurotransmission. The potassium salt form, L-potassium aspartate, is a stable, water-soluble compound often used in dietary supplements to address low potassium levels and in research for electrophysiological studies.[6][7]

Mechanism of Action: Selective Agonism at NMDA Receptors

L-aspartate exerts its excitatory effects primarily through the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors.[8][9][10] Unlike L-glutamate, which potently activates both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, L-aspartate is a highly selective agonist for NMDA receptors with little to no significant effect on AMPA receptors.[9][11][12]

The activation of NMDA receptors is a complex process that requires the binding of two co-agonists, glutamate (or an agonist like L-aspartate) and glycine (B1666218) (or D-serine).[13][14] Furthermore, at resting membrane potentials, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[13][15] The removal of this Mg2+ block, and subsequent channel opening, requires depolarization of the postsynaptic membrane, which is typically initiated by the activation of nearby AMPA receptors by glutamate.[13][14] Therefore, the NMDA receptor functions as a "coincidence detector," requiring both ligand binding (glutamate/aspartate and glycine) and postsynaptic depolarization for activation.[13]

The selective action of L-aspartate on NMDA receptors means that synapses that might release only aspartate would generate only NMDA receptor currents.[9][12] This has led to ongoing research and debate about the specific physiological roles of aspartatergic versus glutamatergic transmission.[9][12]

Quantitative Data

The following tables summarize key quantitative data related to L-aspartate's interaction with its binding sites.

Table 1: L-[3H]Aspartate Binding to Rat Brain Membranes

| Parameter | Value | Conditions |

| Na-Independent Binding | ||

| Dissociation Constant (Kd) | ~200 nM | Washed membranes, 20°C, neutral pH.[16] |

| Na-Dependent Binding | ||

| Dissociation Constant (Kd) | 4894 nM | Washed membranes.[16] |

Note: Na-independent binding is thought to represent binding to postsynaptic receptors, while Na-dependent binding is associated with uptake sites.

Table 2: Excitatory Amino Acid Concentrations for Receptor Activation

| Agonist | Receptor | Parameter | Value |

| L-Glutamate | AMPA | EC50 | ~200 µM[3] |

| L-Glutamate | NMDA | EC50 | 10 to 15 µM[3] |

| NMDA | NMDA (heteromeric) | Ki | ~5 µM[17] |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. Ki (Inhibition constant) is a measure of the affinity of a ligand for a receptor.

Signaling Pathways

Activation of the NMDA receptor by L-aspartate initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+) into the postsynaptic neuron.[14] This rise in intracellular Ca2+ acts as a critical second messenger, activating a variety of downstream enzymes and signaling pathways that are crucial for synaptic plasticity, learning, and memory.[13][14]

Experimental Protocols

The characterization of L-aspartate as an excitatory neurotransmitter relies on several key experimental techniques.

Patch-Clamp Electrophysiology in Brain Slices

This technique is used to measure the electrical responses of individual neurons to the application of L-aspartate.

Methodology:

-

Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus, suprachiasmatic nucleus) are prepared using a vibratome.[18]

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature.

-

Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Recording: A glass micropipette (filled with an internal solution containing potassium aspartate to maintain intracellular potassium levels) is carefully brought into contact with the membrane of a target neuron.[7] A tight seal is formed, and the cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Drug Application: L-aspartate is applied to the slice via the perfusion system or focally applied near the recorded neuron using a separate micropipette (puffer pipette).[18]

-

Data Acquisition: In voltage-clamp mode, the membrane potential is held constant, and the inward currents evoked by L-aspartate are measured.[18] Specific antagonists for NMDA receptors (e.g., D-AP5) and AMPA receptors (e.g., CNQX) are used to confirm the receptor subtype being activated.[8][18]

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is used to study the release of L-aspartate from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Cerebral cortices from rats are homogenized in a sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.[4]

-

Superfusion: Synaptosomes are layered between filters in a superfusion chamber and continuously perfused with a physiological medium.[4]

-

Depolarization: The release of neurotransmitters is induced by depolarizing the synaptosomes with a high concentration of potassium chloride (KCl) or another depolarizing agent like 4-aminopyridine.[4]

-

Sample Collection: The superfusate is collected in fractions over time.

-

Analysis: The concentration of L-aspartate and other amino acids (like L-glutamate) in the collected fractions is quantified using High-Performance Liquid Chromatography (HPLC).[4]

-

Pharmacological Manipulation: The experiment is repeated in the presence of various pharmacological agents to dissect the release mechanisms, such as removing external Ca2+ to test for calcium dependency or adding transporter inhibitors (e.g., DL-TBOA) to distinguish between vesicular release and transporter-mediated efflux.[4]

Conclusion

L-aspartic acid, via its anionic form L-aspartate, is a significant excitatory neurotransmitter in the central nervous system. Its primary mechanism of action is the selective activation of NMDA receptors, distinguishing its function from that of the more ubiquitous excitatory neurotransmitter, L-glutamate. The activation of these receptors by L-aspartate leads to calcium influx and the initiation of signaling cascades vital for synaptic plasticity. While there is still some debate regarding the precise conditions of its vesicular release and its distinct physiological roles compared to glutamate, the evidence strongly supports its function as a key signaling molecule in the brain.[2][4][9] Understanding the specific contributions of L-aspartate to excitatory neurotransmission is a critical area of research for developing novel therapeutic strategies for neurological disorders.

References

- 1. thebehavioralscientist.com [thebehavioralscientist.com]

- 2. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]

- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 7. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 8. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is Aspartate an Excitatory Neurotransmitter? | Journal of Neuroscience [jneurosci.org]

- 10. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Specific high-affinity binding of L-[3H]aspartate to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Potassium L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of potassium L-aspartate. It includes detailed experimental protocols for the characterization of this compound and explores its biological significance, particularly its role in the urea (B33335) cycle.

Molecular Structure and Chemical Formula

Potassium L-aspartate can exist in different forms, primarily as monopotassium L-aspartate and dipotassium (B57713) L-aspartate. These forms can also be hydrated.

The fundamental structure is based on L-aspartic acid, an α-amino acid with an acidic side chain. The potassium salt is formed by the reaction of L-aspartic acid with potassium hydroxide (B78521) or potassium carbonate.[1][2][3]

Monopotassium L-Aspartate: In this form, one of the carboxylic acid groups of L-aspartic acid is deprotonated and forms an ionic bond with a potassium ion (K⁺). It often exists as a hemihydrate.[1][4][5]

-

Chemical Formula: C₄H₆KNO₄

-

Molecular Weight: 171.19 g/mol [6]

-

Structure:

Dipotassium L-Aspartate: In this form, both carboxylic acid groups of L-aspartic acid are deprotonated, forming ionic bonds with two potassium ions.

-

Chemical Formula: C₄H₅K₂NO₄

-

Molecular Weight: 210.28 g/mol

-

Structure:

Potassium L-Aspartate Hemihydrate: This is a common form of monopotassium L-aspartate.

-

Chemical Formula: C₄H₆KNO₄ · 0.5H₂O

-

Molecular Weight: 180.2 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of potassium L-aspartate is presented in the table below.

| Property | Value | References |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water. | [6] |

| Melting Point | Decomposes over a range of temperatures. For L-aspartic acid, the melting point is approximately 270-271 °C.[7][8] | |

| Specific Rotation [α]D²⁰ | For L-aspartic acid: +25.0° (c=1.97 g in 100 ml 6 N HCl) | [8] |

Experimental Protocols

This section provides detailed methodologies for the characterization of potassium L-aspartate.

Synthesis of Monopotassium L-Aspartate Hemihydrate

This protocol describes a laboratory-scale synthesis of monopotassium L-aspartate hemihydrate.[1][4]

Materials:

-

L-Aspartic acid

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

-

Three-necked flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a 2 L three-necked flask, add 1.5 L of methanol.

-

Under slow stirring, add 56.1 g (1.0 mol) of potassium hydroxide.

-

Slowly add 133.1 g (1.0 mol) of L-aspartic acid to the stirring solution.

-

Continue stirring at room temperature for 12 hours.

-

After the reaction is complete, collect the solid product by suction filtration.

-

Dry the collected solid in an oven to obtain potassium L-aspartate hemihydrate.

Melting Point Determination

The melting point of amino acid salts can be determined using the capillary method.[7][9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Finely grind a small amount of the potassium L-aspartate sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance first begins to melt (the appearance of a liquid phase) and the temperature at which it becomes completely liquid. This range is the melting point. For compounds that decompose, the temperature at which decomposition begins is noted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[12][13][14]

Materials and Apparatus:

-

FTIR spectrometer

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

Sample holder

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the potassium L-aspartate sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Potentiometric Titration

Potentiometric titration can be used to determine the purity of potassium L-aspartate by titrating it with a standardized acid.[15]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Accurately weigh a sample of potassium L-aspartate and dissolve it in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the initial pH of the potassium L-aspartate solution.

-

Add the acid titrant in small increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative plots.

Determination of Specific Rotation

The optical activity of potassium L-aspartate is determined using a polarimeter.[8]

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Polarimeter cell (1 dm)

Procedure:

-

Accurately prepare a solution of known concentration of potassium L-aspartate in a suitable solvent (e.g., 6 N HCl).

-

Calibrate the polarimeter with the solvent blank.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Biological Significance: Role in the Urea Cycle

L-aspartate plays a crucial role in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[16][17][18][19][20] Specifically, L-aspartate provides the second amino group required for the synthesis of urea.

The following diagram illustrates the key steps of the urea cycle and the involvement of L-aspartate.

Caption: The Urea Cycle, showing the incorporation of ammonia and the amino group from L-aspartate.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a synthesized potassium L-aspartate sample.

Caption: A typical workflow for the physicochemical characterization of synthesized potassium L-aspartate.

References

- 1. Preparation method of potassium aspartate semihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]

- 3. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]

- 4. CN105037185A - Preparation method of potassium aspartate semihydrate - Google Patents [patents.google.com]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 7. thinksrs.com [thinksrs.com]

- 8. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. azom.com [azom.com]

- 13. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. davuniversity.org [davuniversity.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Urea cycle - Wikipedia [en.wikipedia.org]

L-Aspartic Acid, Potassium Salt and Potassium Aspartate: A Comprehensive Technical Review

For Immediate Release

[City, State] – [Date] – In the realms of neuroscience, drug development, and cellular biology, precise chemical nomenclature is paramount. This technical guide addresses the common query among researchers and scientists: the interchangeability of the terms "L-Aspartic acid, potassium salt" and "potassium aspartate." This document confirms that these terms are synonymous, referring to the potassium salt of the L-enantiomer of aspartic acid. However, it is crucial to distinguish between the monopotassium and dipotassium (B57713) forms of this salt, as they possess distinct chemical and physical properties.

This guide provides a detailed overview of the chemical identities of monopotassium and dipotassium aspartate, their physicochemical properties, relevant experimental protocols for their synthesis and application, and their role in biological signaling pathways.

Chemical Identity and Nomenclature

L-aspartic acid is a dicarboxylic amino acid, possessing two carboxylic acid groups that can be deprotonated to form salts with cations such as potassium (K⁺). The reaction of L-aspartic acid with one or two equivalents of a potassium base results in the formation of monopotassium aspartate or dipotassium aspartate, respectively.

Monopotassium L-aspartate is formed when one of the two carboxylic acid groups of L-aspartic acid is neutralized by a potassium ion. Conversely, dipotassium L-aspartate results from the neutralization of both carboxylic acid groups. The specific form of potassium aspartate used in an experimental or developmental context is critical and should be clearly delineated.

Physicochemical Properties

The physicochemical properties of monopotassium and dipotassium L-aspartate are summarized below. These data are essential for researchers in formulating solutions, designing experiments, and interpreting results.

| Property | Monopotassium L-Aspartate | Dipotassium L-Aspartate |

| Synonyms | L-Aspartic acid, monopotassium salt; Potassium hydrogen L-aspartate | L-Aspartic acid, dipotassium salt |

| Molecular Formula | C₄H₆KNO₄[1][2] | C₄H₅K₂NO₄[3] |

| Molecular Weight | 171.19 g/mol [1][2] | 209.28 g/mol |

| CAS Number | 1115-63-5[1][2] | 14007-45-5[3] |

| Appearance | White crystalline powder[1] | Data not readily available |

| Solubility | Soluble in water[1] | Highly soluble in water[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of potassium aspartate and its application in electrophysiological studies.

Synthesis of Monopotassium L-Aspartate Hemihydrate

This protocol describes a common method for the laboratory synthesis of monopotassium L-aspartate.

Materials:

-

L-Aspartic acid

-

Potassium hydroxide (B78521) (KOH)

-

2 L three-necked flask

-

Stirring apparatus

Procedure:

-

Add 1.5 L of methanol to a 2 L three-necked flask.

-

Slowly add 56.1 g (1.0 mol) of potassium hydroxide and 133.1 g (1.0 mol) of L-aspartic acid to the flask under slow stirring.[4]

-

Continue stirring the mixture at room temperature for 12 hours.[4]

-

After the reaction is complete, collect the solid product by suction filtration.

-

Dry the collected solid to obtain potassium L-aspartate hemihydrate.[4]

Purification and Analysis:

-

The purity of the synthesized compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Structural confirmation can be achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Application in Whole-Cell Patch-Clamp Electrophysiology

Potassium aspartate is frequently utilized in intracellular (pipette) solutions for whole-cell patch-clamp recordings to maintain the physiological intracellular potassium concentration.

Pipette Solution Preparation: A standard intracellular solution for recording from neurons can be prepared as follows:

Components:

-

Potassium aspartate: 125 mM[5]

-

KCl: 15 mM[5]

-

MgATP: 5 mM[5]

-

EGTA: 5 mM[5]

-

HEPES: 10 mM[5]

-

Adjust pH to 7.2 with KOH[5]

Procedure:

-

Dissolve the listed components in high-purity water.

-

Adjust the pH of the solution to 7.2 using a potassium hydroxide (KOH) solution.

-

Filter the solution through a 0.22 µm syringe filter before use.

-

This solution is used to fill the glass micropipettes for establishing a whole-cell recording configuration.

Biological Significance and Signaling Pathways

L-aspartate, the anionic component of potassium aspartate, is an excitatory neurotransmitter in the central nervous system. It primarily acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. The binding of L-aspartate to NMDA receptors contributes to the regulation of synaptic plasticity, learning, and memory.

The following diagram illustrates the role of L-aspartate in excitatory neurotransmission.

Conclusion

References

- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 2. L-Aspartic acid, monopotassium salt | C4H6KNO4 | CID 23672742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of potassium aspartate semihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic acid, potassium salt mechanism of action in the central nervous system.

An In-Depth Technical Guide on the Core Mechanism of Action of L-Aspartic Acid, Potassium Salt in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Aspartic acid, a non-essential amino acid, functions as a principal excitatory neurotransmitter in the central nervous system (CNS), acting alongside the primary excitatory neurotransmitter, L-glutamate.[1][2][3] Its potassium salt form, L-Aspartic acid potassium salt, provides the active aspartate molecule for neurological action. This document elucidates the core mechanism of action of L-aspartate, focusing on its specific interactions with excitatory amino acid receptors, the subsequent signaling cascades, and its role in synaptic transmission. The key differentiator in its mechanism compared to L-glutamate is its high selectivity for the N-methyl-D-aspartate (NMDA) receptor, with negligible activity at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This selectivity has profound implications for its role in synaptic plasticity and neuronal excitation.

L-Aspartate as a CNS Neurotransmitter

L-aspartate fulfills the essential criteria for a neurotransmitter. It is present in high concentrations within the CNS, is synthesized by neurons and glial cells from precursors like glucose, and is released from nerve terminals in a calcium-dependent manner upon electrical stimulation.[1] When released into the synaptic cleft, it exerts powerful excitatory effects on nearly all neurons within the CNS.[1]

The role of the potassium ion in L-Aspartic acid potassium salt is primarily as a counter-ion for formulation. However, in a physiological context, potassium is critical for neuronal function. Traumatic brain injury, for example, can lead to a loss of K+ homeostasis, and it has been suggested that potassium aspartate may have neuroprotective effects by helping to regulate K+ levels, increase Na+/K+-ATPase activity, and restore ATP levels.[4][5]

Core Mechanism: Receptor-Specific Interactions

The excitatory actions of L-aspartate are mediated through its interaction with ionotropic glutamate (B1630785) receptors. Its mechanism is defined by its distinct affinity profile for the different receptor subtypes.

N-methyl-D-aspartate (NMDA) Receptor Activation

L-aspartate is a potent and selective agonist at the NMDA receptor.[6][7] The activation of the NMDA receptor is a complex, multi-step process that acts as a molecular coincidence detector, requiring:

-

Agonist Binding: Two molecules of an agonist, such as L-glutamate or L-aspartate, must bind to the GluN2 subunits of the receptor.[8]

-

Co-agonist Binding: Two molecules of a co-agonist, typically glycine (B1666218) or D-serine, must bind to the GluN1 subunits.[8][9] This binding is obligatory for the channel to open.[8]

-

Membrane Depolarization: At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[8][10][11] This voltage-dependent block must be relieved by a preceding depolarization of the postsynaptic membrane, often initiated by glutamate activating nearby AMPA receptors.[10][12]

Once these conditions are met, the channel opens, allowing an influx of Na+ and, most critically, Ca2+ ions into the neuron.[1][8] This influx of calcium is the primary transducer of the NMDA receptor signal, initiating a cascade of downstream signaling events.

Lack of AMPA Receptor Activity

A crucial aspect of L-aspartate's mechanism is its negligible affinity for AMPA receptors.[1][13][14] Radioligand binding studies confirm that while L-glutamate binds with high affinity to both AMPA and NMDA receptors, L-aspartate's affinity for the AMPA receptor is over three orders of magnitude lower.[15] This means that synaptically released L-aspartate will selectively activate NMDA receptors without directly contributing to the fast, AMPA-mediated component of excitatory postsynaptic potentials.[1][7]

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability.[16][17] While L-glutamate interacts with all three groups of mGluRs, the primary and most well-characterized action of L-aspartate is on the ionotropic NMDA receptors. Some mGluRs, particularly from Group III, can modulate NMDA receptor function, but direct, potent activation by L-aspartate is not its principal mechanism of action.[18][19]

Downstream Signaling and Physiological Roles

Synaptic Transmission and Plasticity

The selective activation of NMDA receptors by L-aspartate has significant functional consequences. Synaptic glutamate release activates both AMPA and NMDA receptors, leading to a two-component excitatory postsynaptic current (EPSC). The AMPA component is rapid in onset and decay, while the NMDA component has a slower rise time and a much longer decay.[1] Since L-aspartate only activates the NMDA component, its presence can distinctly shape the synaptic response.

The Ca2+ influx through NMDA receptors is the foundational trigger for synaptic plasticity, the cellular mechanism underlying learning and memory.[1] This calcium influx activates several critical enzymes, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), which leads to the insertion of more AMPA receptors into the postsynaptic membrane, a key event in Long-Term Potentiation (LTP).[20] Conversely, different patterns of NMDA receptor activation can lead to Long-Term Depression (LTD).[1]

Signal Termination: Reuptake

The excitatory signal initiated by L-aspartate is terminated by its removal from the synaptic cleft. This is accomplished by a family of high-affinity Excitatory Amino Acid Transporters (EAATs), which are located on the membranes of both glial cells and neurons.[1][21] These transporters cotransport glutamate or aspartate with Na+ and H+ ions and counter-transport K+ ions, rapidly clearing the neurotransmitter from the synapse and maintaining low extracellular concentrations to prevent excitotoxicity.[21][22][23]

Data Presentation

Table 1: Comparative Receptor Binding Affinities This table summarizes the binding affinities (Ki or EC50) of L-aspartate and L-glutamate for ionotropic glutamate receptors. Lower values indicate higher affinity.

| Ligand | Receptor Subtype | Affinity (Ki or EC50) | Reference |

| L-Glutamate | NMDA | ~250 nM (Ki) | [15] |

| L-Aspartate | NMDA | ~1.3 µM (Ki) | [15] |

| L-Glutamate | AMPA | ~500 nM (Ki) | [15] |

| L-Aspartate | AMPA | > 1 mM (Ki) | [15] |

Table 2: Functional Comparison of L-Aspartate and L-Glutamate

| Feature | L-Aspartate | L-Glutamate |

| Primary Receptor Target(s) | NMDA Receptor | NMDA & AMPA Receptors |

| EPSC Component Mediated | Slow component | Fast (AMPA) and Slow (NMDA) components |

| Requirement for Channel Opening | Co-agonist (Glycine) + Depolarization | Co-agonist + Depolarization (NMDA); Direct (AMPA) |

| Primary Ion Influx | Na+, Ca2+ | Na+ (AMPA); Na+, Ca2+ (NMDA) |

| Role in Synaptic Plasticity | Induces via NMDA-mediated Ca2+ influx | Induces via NMDA-mediated Ca2+ influx |

| Signal Termination | EAAT-mediated reuptake | EAAT-mediated reuptake |

Experimental Protocols

Protocol: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of L-aspartate for NMDA and AMPA receptors in rat brain tissue.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is washed and resuspended in a suitable assay buffer.

-

Assay Incubation:

-

For NMDA Receptors: Membranes are incubated with a specific radioligand, such as [3H]CGS-19755, in the presence of varying concentrations of unlabeled L-aspartate (the competitor).

-

For AMPA Receptors: Membranes are incubated with a specific radioligand, such as [3H]AMPA, in the presence of varying concentrations of unlabeled L-aspartate.

-

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (concentration of L-aspartate that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure inward currents in response to L-aspartate application in cultured hippocampal neurons, confirming its action on NMDA receptors.

Methodology:

-

Cell Preparation: Primary hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing physiological ion concentrations and blockers for non-NMDA and GABA receptors.

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential of -70 mV.

-

Drug Application: L-aspartate is applied focally to the neuron using a puffer pipette or via a rapid solution exchange system.

-

Data Acquisition: Inward currents elicited by L-aspartate application are recorded.

-

Pharmacological Confirmation: The experiment is repeated in the presence of a selective NMDA receptor antagonist (e.g., D-AP5). A significant reduction or complete block of the L-aspartate-induced current confirms that it is mediated by NMDA receptors. The experiment can also be performed in a Mg2+-free external solution to demonstrate the voltage-dependent block.

Mandatory Visualizations

References

- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. thebehavioralscientist.com [thebehavioralscientist.com]

- 3. scbt.com [scbt.com]

- 4. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Is Aspartate an Excitatory Neurotransmitter? | Journal of Neuroscience [jneurosci.org]

- 8. droracle.ai [droracle.ai]

- 9. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 17. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of N-Methyl-d-aspartic Acid (NMDA) Receptors by Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. AMPA receptor - Wikipedia [en.wikipedia.org]

- 21. Glutamate transporter - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. Aspartic Acid in Health and Disease | MDPI [mdpi.com]

The Role of L-Aspartic Acid, Potassium Salt in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid, an endogenous amino acid, has been a subject of neuroscientific inquiry for over half a century. Its role as an excitatory neurotransmitter, primarily acting through the N-methyl-D-aspartate (NMDA) receptor, has been foundational to our understanding of synaptic transmission and plasticity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to L-aspartic acid in neuroscience. The potassium salt of L-aspartic acid is a common formulation used in experimental preparations to ensure the bioavailability of the active aspartate anion. This document summarizes key quantitative data, details seminal experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Discovery and History

The journey to understanding L-aspartate's role in the central nervous system began in the mid-20th century, a period of burgeoning interest in the chemical basis of synaptic transmission.

Early Investigations of Excitatory Amino Acids

The initial suggestion that acidic amino acids could have an excitatory effect on the central nervous system (CNS) came from the work of Takashi Hayashi in the 1950s. Hayashi demonstrated that direct application of L-glutamate and L-aspartate to the cerebral cortex of dogs could induce convulsions, hinting at their powerful excitatory properties. However, due to their ubiquitous presence as metabolic intermediates, the idea that these simple amino acids could function as specific neurotransmitters was met with considerable skepticism.

The Seminal Work of Curtis, Phillis, and Watkins

The most compelling early evidence for L-aspartate's role as a neurotransmitter came from a series of meticulous studies by David R. Curtis, John W. Phillis, and Jeffrey C. Watkins in the late 1950s and early 1960s.[1][2][3] Using the technique of microiontophoresis, they applied a variety of amino acids directly onto single neurons in the cat spinal cord and recorded the resulting electrical activity.[1][2][3]

Their findings, published in a landmark 1960 paper in the Journal of Physiology, demonstrated that L-aspartate and L-glutamate were potent excitants of spinal neurons, causing rapid depolarization and firing of action potentials.[1][3] This work established a structure-activity relationship for excitatory amino acids, noting that excitatory properties were associated with compounds having two acidic groups and one basic group.[2][4] These studies solidified the position of L-aspartate and L-glutamate as the leading candidates for excitatory neurotransmitters in the mammalian CNS.

Elucidation of the NMDA Receptor and Ongoing Research

Subsequent research focused on identifying the receptors through which these amino acids exerted their effects. The development of selective agonists and antagonists led to the characterization of different classes of excitatory amino acid receptors. It was established that L-aspartate, like L-glutamate, acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] While L-glutamate is generally a more potent agonist at NMDA receptors, L-aspartate's ability to activate these receptors is crucial to its physiological function.[5][6]

The debate about whether L-aspartate is a classical neurotransmitter in its own right or if it acts as a co-transmitter with glutamate (B1630785) is ongoing. Evidence suggests that in some neuronal pathways, L-aspartate may be released from synaptic vesicles in a calcium-dependent manner, fulfilling a key criterion for a neurotransmitter.[7] However, a vesicular uptake mechanism for aspartate has not been as clearly demonstrated as it has for glutamate.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of L-aspartate with its primary receptor target, the NMDA receptor. It is important to note that the potency of L-aspartate can be influenced by the presence of high-affinity uptake systems in experimental preparations.[6]

| Agonist | Receptor | Preparation | Parameter | Value (µM) | Reference(s) |

| L-Glutamate | NMDA | Mouse Embryonic Hippocampal Neurons | EC50 | 2.3 | [5] |

| L-Glutamate | AMPA | Mouse Embryonic Hippocampal Neurons | EC50 | 19 | [5] |

| L-Aspartate | NMDA | Rat Suprachiasmatic Nucleus Neurons | - | Potent Agonist | [8] |

| D-Aspartate | AMPA | Rat Hippocampal Neurons | Kb | 930 | [9] |

Table 1: Receptor Activation and Binding Affinities. This table provides a summary of the half-maximal effective concentrations (EC50) and inhibitory constants (Kb) for L-aspartate and related compounds at excitatory amino acid receptors. Direct EC50 values for L-aspartate at NMDA receptors are less commonly reported than for L-glutamate, with its potency often described in relative terms.

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in establishing the role of L-aspartate in neuroscience.

In Vivo Microiontophoresis on Cat Spinal Neurons (Adapted from Curtis et al., 1960)

This protocol describes the foundational technique used to demonstrate the direct excitatory effects of L-aspartate on individual neurons.

Objective: To assess the effect of electrophoretically applied L-aspartate on the firing rate of single spinal cord neurons in an anesthetized cat.

Animal Preparation:

-

Adult cats were anesthetized, typically with pentobarbitone sodium.

-

A laminectomy was performed to expose the lumbosacral spinal cord.

-

The animal was immobilized and artificially respired. Body temperature, blood pressure, and end-tidal CO2 were monitored and maintained within physiological ranges.

Electrode Assembly:

-

Five-barreled glass micropipettes were used. One barrel was filled with 3 M NaCl for extracellular recording of neuronal spikes.

-

The other barrels were filled with solutions of the amino acids to be tested, such as L-aspartic acid (as the potassium salt, adjusted to a specific pH) and L-glutamic acid.

-

A retaining current was applied to the barrels containing the amino acids to prevent passive diffusion.

Experimental Procedure:

-

The multi-barreled micropipette was advanced into the ventral horn of the spinal cord using a micro-manipulator.

-

A single, spontaneously active neuron (or a neuron activated by peripheral stimulation) was identified by the recording barrel.

-

A controlled ejecting current was passed through the barrel containing L-aspartate, causing the release of aspartate ions into the immediate vicinity of the neuron.

-

The firing rate of the neuron was recorded before, during, and after the application of L-aspartate.

-

The effects of L-aspartate were compared to those of other amino acids, such as L-glutamate, applied from the other barrels of the same pipette.

Depolarization-Induced Release of L-Aspartate from Synaptosomes

This protocol is a more modern approach to demonstrate the neurotransmitter-like property of L-aspartate release from nerve terminals.

Objective: To measure the calcium-dependent release of endogenous L-aspartate from purified cerebrocortical synaptosomes upon depolarization.

Synaptosome Preparation:

-

Cerebral cortices from rats are homogenized in ice-cold buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to obtain a crude synaptosomal pellet (P2).

-

The P2 pellet is further purified using a density gradient (e.g., Percoll or Ficoll) to yield a fraction enriched in synaptosomes.

-

The purified synaptosomes are washed and resuspended in a physiological buffer.

Release Assay:

-

Synaptosomes are loaded into a superfusion chamber and continuously perfused with a physiological buffer.

-

To induce depolarization, the superfusion medium is switched to a buffer containing a high concentration of potassium chloride (e.g., 15-50 mM KCl).

-

Fractions of the superfusate are collected at regular intervals before, during, and after the depolarizing stimulus.

-

To test for calcium dependency, the experiment is repeated in a calcium-free buffer containing a calcium chelator (e.g., EGTA).

-

The concentration of L-aspartate in the collected fractions is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

A significant increase in L-aspartate in the superfusate during high KCl stimulation that is diminished in the absence of calcium is indicative of a neurotransmitter-like, exocytotic release mechanism.

Signaling Pathways and Experimental Workflows

L-Aspartate-Mediated NMDA Receptor Signaling Pathway

L-aspartate exerts its primary excitatory effect through the activation of the NMDA receptor, a ligand-gated ion channel with unique properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Early history of glycine receptor biology in mammalian spinal cord circuits [frontiersin.org]

- 3. ACTIONS OF AMINO-ACIDS ON THE ISOLATED HEMISECTED SPINAL CORD OF THE TOAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for L-Aspartic acid, potassium salt in scientific literature.

For Immediate Release

This technical guide provides an in-depth overview of L-Aspartic acid, potassium salt, a vital compound in various scientific and pharmaceutical applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Synonyms and Alternative Names

In scientific literature, L-Aspartic acid, potassium salt is referred to by a variety of names, which can vary based on the stoichiometry of the salt (monopotassium or dipotassium) and the context of its use. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.

Table 1: Synonyms and Alternative Names for L-Aspartic acid, potassium salt

| Type | Name | CAS Number |

| Monopotassium Salt | L-Aspartic acid, monopotassium salt | 1115-63-5 |

| Potassium L-aspartate | 1115-63-5 | |

| Monopotassium aspartate | 1115-63-5 | |

| Potassium hydrogen aspartate | 1115-63-5 | |

| L-Aspartic acid, potassium salt (1:1) | 1115-63-5 | |

| L-Asparaginic acid potassium salt | 1115-63-5 | |

| Aspara K | 1115-63-5 | |

| Dipotassium (B57713) Salt | L-Aspartic acid, dipotassium salt | 2001-89-0 |

| Dipotassium L-aspartate | 2001-89-0 | |

| L-Aspartic acid, potassium salt (1:2) | 14007-45-5 | |

| General/Unspecified | Potassium aspartate | 14007-45-5 |

| L-Aspartate potassium | 14007-45-5 |

It is crucial to distinguish potassium aspartate from potassium asparaginate, which is the potassium salt of the amino acid L-asparagine.[1]

Physicochemical Properties

The physicochemical properties of L-Aspartic acid, potassium salt are fundamental to its application in experimental and pharmaceutical contexts. Key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of L-Aspartic acid, potassium salt

| Property | Value (Monopotassium Salt) | Value (Dipotassium Salt) |

| Molecular Formula | C₄H₆KNO₄[2][3][4][5] | C₄H₅K₂NO₄ |

| Molecular Weight | 171.19 g/mol [2] | 209.28 g/mol [6] |

| Appearance | White to almost white crystalline powder[3][5] | - |

| Melting Point | 270-271 °C | - |

| Solubility in Water | Very soluble[2][7] | - |

| pKa Values (of L-Aspartic Acid) | pKa₁ (α-carboxyl): ~1.88-2.1[8][9]pKa₂ (side chain carboxyl): ~3.65-3.9[8][9]pKa₃ (α-amino): ~9.60-9.82[8][9] | pKa₁ (α-carboxyl): ~1.88-2.1[8][9]pKa₂ (side chain carboxyl): ~3.65-3.9[8][9]pKa₃ (α-amino): ~9.60-9.82[8][9] |

| Optical Rotation [α]D²⁰ | +19.0° to +22.0° (c=8, 6mol/L HCl)[10] | - |

Experimental Protocols

L-Aspartic acid, potassium salt is a standard component in intracellular solutions for whole-cell patch-clamp electrophysiology.[7] This is due to its ability to provide a physiological concentration of potassium ions while the aspartate anion is relatively large and less permeant through chloride channels compared to chloride ions, thus maintaining the cell's resting membrane potential and ionic gradients.

Preparation of a Standard Potassium L-Aspartate Based Internal Solution for Patch-Clamp Electrophysiology

This protocol describes the preparation of a typical internal solution for whole-cell patch-clamp recordings.

Materials:

-

Potassium L-aspartate

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

MgCl₂ (Magnesium chloride)

-

ATP-Mg (Adenosine 5'-triphosphate magnesium salt)

-

GTP-Na (Guanosine 5'-triphosphate sodium salt)

-

Potassium hydroxide (B78521) (KOH) for pH adjustment

-

Ultrapure water

-

Osmometer

-

pH meter

-

0.22 µm syringe filters

Procedure:

-

Prepare a stock solution of the main components: In a beaker with approximately 80% of the final volume of ultrapure water, dissolve Potassium L-aspartate, HEPES, EGTA, and MgCl₂. Stir gently until all components are fully dissolved.

-

Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a concentrated solution of KOH. Monitor the pH continuously with a calibrated pH meter.

-

Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower than the extracellular solution (typically 290-300 mOsm/L) by adding ultrapure water or a small amount of a concentrated stock of Potassium L-aspartate.

-

Add Energy Sources: On the day of the experiment, add fresh ATP-Mg and GTP-Na to the final internal solution. These components can degrade over time, even when frozen.

-

Final Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot the solution into smaller volumes and store at -20°C or -80°C for long-term storage. Thaw a fresh aliquot for each day of recording.

Signaling Pathways and Biological Roles

L-Aspartate, the anionic form of L-Aspartic acid, is a non-essential amino acid that plays a crucial role in several key metabolic and signaling pathways.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a critical pathway for translocating reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondrial matrix, which is essential for aerobic respiration. Aspartate is a key component of this shuttle.

Caption: The Malate-Aspartate Shuttle.

Urea Cycle

Aspartate provides the second amino group in the synthesis of urea, the primary means by which mammals excrete excess nitrogen.

Caption: The role of Aspartate in the Urea Cycle.

Experimental Workflow for Investigating Neuroprotective Effects

Based on studies showing the neuroprotective effects of potassium aspartate, a logical workflow for such an investigation is outlined below.

Caption: Workflow for assessing neuroprotection.

This technical guide serves as a foundational resource for researchers working with L-Aspartic acid, potassium salt. The provided data and protocols are intended to facilitate experimental design and execution, while the pathway diagrams offer a visual representation of its biological significance.

References

- 1. The three pKa values of aspartic acid are 189 365 and class 12 chemistry CBSE [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. bio.fsu.edu [bio.fsu.edu]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. re-place.be [re-place.be]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. Ch27 pKa and pI values [chem.ucalgary.ca]

- 10. Potassium L-Aspartate | 1115-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for L-Aspartic Acid, Potassium Salt Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, a non-essential amino acid, is a critical component in cell culture media, playing a pivotal role in the biosynthesis of proteins, nucleotides, and other amino acids.[1] Its potassium salt is often used as a highly soluble and bioavailable supplement to support robust cell growth, proliferation, and overall cellular metabolism.[2] These application notes provide a detailed protocol for the preparation, sterilization, and quality control of L-Aspartic acid, potassium salt solutions for use in a variety of cell culture applications.

Physicochemical Properties and Storage

L-Aspartic acid, potassium salt is a white or almost white crystalline powder that is soluble in water.[3] Proper storage is crucial to maintain its stability and efficacy.

| Parameter | Specification | Source |

| Chemical Formula | C₄H₆KNO₄ | [3] |

| Molecular Weight | 171.2 g/mol | [3] |

| Appearance | White or almost white crystalline powder | [3] |

| Solubility | Soluble in water | |

| Storage of Powder | Room Temperature | [3] |

| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [4] |

Recommended Concentrations for Cell Culture

L-Aspartic acid is a standard component of Non-Essential Amino Acid (NEAA) solutions used to supplement cell culture media. Commercially available 100x NEAA solutions typically contain L-Aspartic acid at a concentration of 10 mM.[4] These solutions are generally diluted 1:100 in the final culture medium.

| Solution | Concentration of L-Aspartic Acid | Typical Dilution | Final Working Concentration |

| 100x NEAA Stock Solution | 10 mM | 1:100 | 0.1 mM |

| Custom Stock Solution | 100 mM (recommended) | 1:1000 | 0.1 mM |

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Aspartic Acid, Potassium Salt Stock Solution

This protocol describes the preparation of a 100 mM stock solution, which can be conveniently diluted to the desired working concentration.

Materials:

-

L-Aspartic acid, potassium salt (Molecular Weight: 171.2 g/mol )

-

Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)

-

Sterile conical tubes (50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles or cryovials

-

pH meter

-

1 M sterile solutions of HCl and NaOH for pH adjustment

Procedure:

-

Weighing: Accurately weigh 1.712 g of L-Aspartic acid, potassium salt powder.

-

Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80 mL of cell culture grade water.

-

Mixing: Vortex or gently swirl the tube until the powder is completely dissolved.

-

pH Adjustment: Aseptically measure the pH of the solution. Adjust the pH to a range of 7.0-7.5 using sterile 1 M NaOH or 1 M HCl. Add the acid or base dropwise and mix thoroughly after each addition before re-measuring the pH.

-

Final Volume: Once the target pH is reached, add cell culture grade water to bring the final volume to 100 mL.

-

Sterilization: Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a sterile bottle.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol 2: Preparation of Cell Culture Medium with L-Aspartic Acid Supplementation

This protocol describes the dilution of the 100 mM stock solution to a final working concentration of 0.1 mM in a basal medium.

Procedure:

-

Thawing: Thaw a frozen aliquot of the 100 mM L-Aspartic acid, potassium salt stock solution at room temperature or in a 37°C water bath.

-

Dilution: In a sterile environment (e.g., a biosafety cabinet), add 1 mL of the 100 mM stock solution to 999 mL of your basal cell culture medium to achieve a final concentration of 0.1 mM.

-

Mixing: Gently swirl the medium to ensure the supplement is evenly distributed.

-

Use: The supplemented medium is now ready for use in your cell culture experiments.

Quality Control

Maintaining the quality of the prepared stock solution is essential for reproducible experimental results.

| Parameter | Specification | Frequency |

| Appearance | Clear, colorless solution, free of particulates | Each new batch |

| pH | 7.0 - 7.5 | Each new batch |

| Sterility | No bacterial or fungal growth | Each new batch (e.g., by inoculating a small volume into thioglycolate broth and tryptone soya broth) |